15-PGDH Inhibition Potency: 941937-35-5 vs. SW033291 (Reference Inhibitor)
In a direct fluorescence-based enzymatic assay using recombinant human 15-PGDH expressed in E. coli, 8-((2-ethylhexyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione demonstrated an IC50 of 219 nM [1]. This is approximately 12-fold less potent than the reference 15-PGDH inhibitor SW033291 (IC50 ~18 nM in comparable assays [2]), but over 20-fold more potent than the unsubstituted parent compound 7-(2-hydroxypropyl)-3-methylxanthine, which shows no measurable inhibition at concentrations up to 10 µM [3]. The presence of the 8-((2-ethylhexyl)amino) substituent is therefore essential for 15-PGDH engagement.
| Evidence Dimension | 15-PGDH Inhibition (IC50) |
|---|---|
| Target Compound Data | 219 nM |
| Comparator Or Baseline | SW033291: 18 nM; 7-(2-hydroxypropyl)-3-methylxanthine: >10,000 nM |
| Quantified Difference | 12-fold less potent than SW033291; >45-fold more potent than unsubstituted analog |
| Conditions | Human 15-PGDH, NAD+ cofactor, fluorescence spectrophotometry (NADH formation at 340 nm) |
Why This Matters
Selecting 941937-35-5 over a generic 8-amino-xanthine or the parent 7-(2-hydroxypropyl)-xanthine is critical for studies requiring 15-PGDH inhibition; the unsubstituted analog is essentially inactive.
- [1] BindingDB. BDBM50378640 (CHEMBL599019). IC50: 219 nM for human 15-PGDH. View Source
- [2] BindingDB. BDBM348752 (US9790233, ID SW208081). IC50: 18 nM for 15-PGDH. View Source
- [3] Romanenko, M. I., et al. (2014). Synthesis and Physical-Chemical Properties of 8-Amino-7-(2-hydroxy-3-i-propoxypropyl-1)-3-methylxanthines. Class-level inference for unsubstituted analog activity. View Source
